molecular formula C8H5D5NO6P B602527 Pyridoxal-d5 5-Phosphate CAS No. 1246818-16-5

Pyridoxal-d5 5-Phosphate

Cat. No. B602527
CAS RN: 1246818-16-5
M. Wt: 252.17
InChI Key:
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Description

Pyridoxal 5′-phosphate (PLP) is a prosthetic group of some enzymes. It is the active form of vitamin B6, which comprises three natural organic compounds, pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in all transamination reactions, and in some decarboxylation and deamination reactions of amino acids .


Synthesis Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations . A comparative genomic approach predicted PLP synthesis and salvage pathways in 5840 bacterial and archaeal species with complete genomes .


Molecular Structure Analysis

The molecular structure of PLP is complex and involves a variety of chemical transformations . The structural factors that contribute to the reaction mechanisms, particularly active site residues critical for dictating the reaction specificity, are summarized in various studies .


Chemical Reactions Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations, including but not limited to, transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of PLP are complex. It has a molecular weight of 252.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .

Scientific Research Applications

1. Neurological and Systemic Manifestations

Pyridoxal-5-phosphate (P5P), an active form of pyridoxine, is significant in the central nervous system as a cofactor in nearly 200 reactions. Its deficiency, due to mutations in the PNPO gene encoding pyridox(am)ine 5'-phosphate oxidase, leads to P5P dependent epilepsy, with symptoms ranging from developmental delay to profound encephalopathy. Treatment with P5P has shown efficacy in addressing these manifestations (Guerriero et al., 2017).

2. Inhibition of DNA Polymerase Activity

Pyridoxal 5'-phosphate (PLP) acts as a potent inhibitor of DNA polymerase activity, particularly in rat DNA polymerase beta. Studies have demonstrated a complex mechanism of inhibition, involving competitive interactions with the substrate dNTP at lower concentrations, and multiple forms of enzyme combining with PLP at higher levels (Basu et al., 1989).

3. Role in Biosynthesis and Metabolic Reactions

PLP is crucial for primary metabolism in all forms of life, functioning in the biosynthesis of various molecules. The enzyme Pdx1 catalyzes the production of PLP, utilizing substrates like ribose-5-phosphate, glutamine, and glyceraldehyde-3-phosphate (Hanes et al., 2008).

4. Pyridoxal Enzymes and Their Mechanisms

PLP enzymes, which catalyze reactions in amino acid metabolism, are studied for their diverse mechanisms and uniform catalytic actions. These studies contribute to understanding the reaction specificity and substrate diversity of PLP enzymes (Hayashi, 1995).

5. Inhibitory Effects on Receptor Binding

PLP has shown inhibitory effects on the binding of estradiol-receptor complexes to oligodeoxynucleotides in mouse uterine cytosol, indicating its potential role in influencing hormone-receptor interactions (Henrikson et al., 1981).

6. Chirality Sensing Applications

PLP has been used in biomimetic indicator displacement assays for determining the absolute configuration, enantiomeric composition, and concentration of various compounds, such as amino acids and amino alcohols, showcasing its utility in chiral analysis (Pilicer et al., 2017).

7. Modifying Enzymatic Activity

Research has explored the use of PLP in modifying the activity of enzymes like glycogen phosphorylase, providing insights into the catalytic mechanisms of these enzymes and the role of PLP in such processes (Takagi et al., 1982).

8. Exploring Molecular Evolution of PLP-Dependent Enzymes

Studies on the evolution of PLP-dependent enzymes provide insights into the mechanistic and functional diversity of these enzymes, helping to understand their substrate specificity and evolutionary development (Christen & Mehta, 2001).

9. Investigating PLP-Binding Proteins in Cancer Cells

Research focusing on human PLP-dependent enzymes (PLP-DEs) has developed methods for cellular profiling of these enzymes in cancer-derived cells, enhancing the understanding of PLP-DEs' roles in physiological and pathological processes (Fux et al., 2019).

Mechanism of Action

1. Target of Action: Pyridoxal-d5 5-Phosphate (PLP) primarily targets enzymes involved in amino acid metabolism. It acts as a coenzyme for various enzymatic reactions, including transamination, decarboxylation, and racemization. These enzymes play crucial roles in synthesizing neurotransmitters, hemoglobin, and other essential biomolecules .

2. Mode of Action: PLP forms a Schiff base with the amino group of amino acids, facilitating the transfer of amino groups in transamination reactions. This interaction converts PLP into pyridoxamine phosphate (PMP), which then participates in further reactions. The reversible nature of this interaction allows PLP to act as a versatile coenzyme in multiple biochemical processes .

3. Biochemical Pathways: PLP is involved in several key biochemical pathways:

Pharmacokinetics:

5. Result of Action: At the molecular level, PLP’s action results in the efficient metabolism of amino acids and the synthesis of vital biomolecules. At the cellular level, this translates to proper cellular function, neurotransmission, and oxygen transport. Deficiency in PLP can lead to various disorders, including anemia, neurological issues, and impaired immune function.

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other cofactors can influence PLP’s efficacy and stability. For instance, extreme pH levels can denature the enzymes PLP interacts with, reducing its effectiveness. Similarly, high temperatures can lead to the degradation of PLP, while the presence of other cofactors can enhance its activity by stabilizing enzyme structures.

This compound is a vital coenzyme with a broad range of biochemical roles, making it essential for maintaining various physiological functions.

: DrugBank : DrugBank : Nutrition Reviews : Springer : DrugBank : Springer

Safety and Hazards

Contact with the powder or its dusts may cause irritation of the eyes, skin, and respiratory tract. Ingestion of large amounts may cause gastric disturbances . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin, eyes, or clothing .

Future Directions

There are ongoing studies on the structure and cellular role of human PLPBP to enable a better understanding of the physiological and pathological mechanism of this important protein . There is also research focusing on the use of PLP in enhancing L-DOPA production by Escherichia coli whole-cell biotransformation .

Biochemical Analysis

Biochemical Properties

Pyridoxal-d5 5-Phosphate: participates in several biochemical reactions, including transamination, α-decarboxylation, β-decarboxylation, β-elimination, γ-elimination, racemization, and aldol reactions . It acts as a coenzyme in all transamination reactions and some decarboxylation and deamination reactions of amino acids . The aldehyde group of this compound forms a Schiff base (internal aldimine) with a specific lysine group of the aminotransferase enzyme .

Cellular Effects

This compound: influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the synthesis of neurotransmitters, hemoglobin, and nucleic acids . It also participates in the conversion of tryptophan to niacin .

Molecular Mechanism

The molecular mechanism of This compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aldimine formed between this compound and the enzyme is a key intermediate in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. It is stable under physiological conditions, but can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound can vary with different dosages in animal models . High doses can lead to neurotoxicity, while deficiency can cause dermatitis, microcytic anemia, and neurological symptoms .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors . It plays a role in the metabolism of all amino acids, glucose, lipids, and nucleic acids .

Transport and Distribution

This compound: is transported and distributed within cells and tissues . It is taken up by cells via facilitated diffusion and active transport .

Subcellular Localization

This compound: is localized in the cytoplasm, mitochondria, and nucleus . It is directed to specific compartments or organelles based on its role in various biochemical reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxal-d5 5-Phosphate involves the conversion of Pyridoxal to Pyridoxal-d5 followed by phosphorylation to form Pyridoxal-d5 5-Phosphate.", "Starting Materials": [ "Pyridoxal", "Heavy water (D2O)", "Sodium borodeuteride (NaBD4)", "Phosphoric acid (H3PO4)", "Potassium hydroxide (KOH)", "Deuterium oxide (D2O)" ], "Reaction": [ "Pyridoxal is dissolved in heavy water (D2O) and sodium borodeuteride (NaBD4) is added to the solution to convert Pyridoxal to Pyridoxal-d5.", "The resulting solution is then acidified with phosphoric acid (H3PO4) to form Pyridoxal-d5 phosphate.", "Potassium hydroxide (KOH) is added to the solution to adjust the pH to approximately 9.", "Deuterium oxide (D2O) is added to the solution to exchange the remaining hydrogen atoms with deuterium atoms.", "The solution is then purified to obtain Pyridoxal-d5 5-Phosphate." ] }

CAS RN

1246818-16-5

Molecular Formula

C8H5D5NO6P

Molecular Weight

252.17

Appearance

Light Yellow Solid

melting_point

>127°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

54-47-7 (unlabelled)

synonyms

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5;  Pyridoxal-d5 Phosphate;  Pyridoxal-d5 5-(Dihydrogen Phosphate);  2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5;  3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate;  Apolon B6-d5;  Biosechs-d5;  Codecarboxylase-d5;  Coenzyme B6-d5;  Hairoxal-d5;  Hexermin P-d5;  Hi-Pyridoxin-d5;  Hiadelon-d5;  NSC 82388-d5;  PLP-d5;  Phosphopyridoxal-d5;  Piodel-d5;  Pydoxal-d5;  Pyridoxal-d5 Monophosphate;  Vitazechs-d5

tag

Pyridoxal

Origin of Product

United States

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